Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-
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Overview
Description
AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID: is a synthetic dye belonging to the phthalocyanine family. It is known for its high molar absorption coefficient in the red part of the spectrum, making it an effective photosensitizer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID typically involves the reaction of phthalic anhydride with urea and a metal salt, such as aluminum chloride, under high-temperature conditions. The resulting phthalocyanine complex is then sulfonated using sulfuric acid to introduce sulfonic acid groups, enhancing its water solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Light and oxygen are essential for the oxidation process in photodynamic therapy.
Substitution: Sulfonation is typically carried out using sulfuric acid.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID is used as a catalyst in various reactions, including photocatalytic hydrogen production .
Biology: In biological research, this compound is employed as a fluorescent marker due to its strong absorption and emission properties in the red spectrum .
Medicine: The most notable application of AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID is in photodynamic therapy (PDT) for cancer treatment. It acts as a photosensitizer, generating reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID in photodynamic therapy involves the absorption of light, which activates the compound. The activated photosensitizer then generates reactive oxygen species (ROS), leading to cell membrane damage and cell death. This process is particularly effective in targeting cancer cells, which are more susceptible to oxidative stress .
Comparison with Similar Compounds
Methylene Blue: Another photosensitizer used in photodynamic therapy.
Rose Bengal: A dye with similar applications in PDT.
Eosin Y: A photosensitizer with applications in biological staining and PDT.
Uniqueness: AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID stands out due to its high molar absorption coefficient in the red spectrum, making it highly effective in deep tissue penetration for photodynamic therapy. Its water solubility, due to the sulfonic acid groups, also enhances its applicability in biological systems .
Properties
Molecular Formula |
C32H20AlClN8O12S4 |
---|---|
Molecular Weight |
899.2 g/mol |
IUPAC Name |
aluminum;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene-6,15,24,33-tetrasulfonic acid;chloride |
InChI |
InChI=1S/C32H20N8O12S4.Al.ClH/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;/h1-12,33,36-37,39H,(H4-,35,38,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H/q-2;+3;/p-1 |
InChI Key |
GTIFAXYUIOJIQI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=C5C=CC(=CC5=C(N4)NC6=C7C=CC(=CC7=C([N-]6)NC8=C9C=CC(=CC9=C(N8)N=C2[N-]3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Al+3].[Cl-] |
Origin of Product |
United States |
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